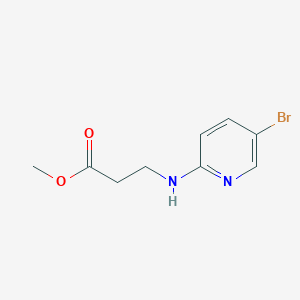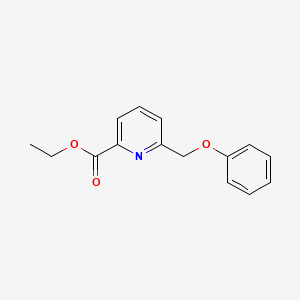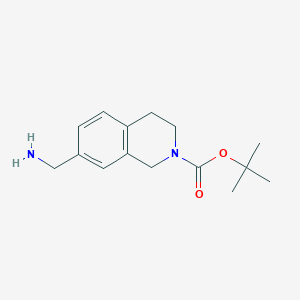
1-Chloro-4-hydroxy-7-methoxyisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-hydroxy-7-methoxyisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO4 and a molecular weight of 253.64 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Analyse Chemischer Reaktionen
1-Chloro-4-hydroxy-7-methoxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-hydroxy-7-methoxyisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s biological activity makes it a subject of study in biochemical and pharmacological research.
Medicine: Its potential therapeutic properties are explored in medicinal chemistry for drug development.
Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-hydroxy-7-methoxyisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-hydroxy-7-methoxyisoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives such as:
- 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid
- 1-Chloro-7-methoxyisoquinoline-3-carboxylic acid
- 4-Hydroxy-7-methoxyisoquinoline-3-carboxylic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications .
Eigenschaften
Molekularformel |
C11H8ClNO4 |
|---|---|
Molekulargewicht |
253.64 g/mol |
IUPAC-Name |
1-chloro-4-hydroxy-7-methoxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO4/c1-17-5-2-3-6-7(4-5)10(12)13-8(9(6)14)11(15)16/h2-4,14H,1H3,(H,15,16) |
InChI-Schlüssel |
JZLZQOQPCKJCRG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(N=C2Cl)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11857760.png)










